4'-Methyl-2-morpholinomethyl benzophenone
Description
4'-Methyl-2-morpholinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 4' position and a morpholinomethyl group at the 2 position. The morpholinomethyl substituent consists of a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached via a methylene (–CH2–) linker. This structural motif is significant in medicinal and materials chemistry due to the morpholine ring’s ability to enhance solubility, modulate pharmacokinetics, and serve as a hydrogen bond acceptor .
Benzophenones are widely studied for their UV-absorbing properties, applications in polymer crosslinking, and biological activities such as antifungal and anti-inflammatory effects . The introduction of a morpholinomethyl group in this compound likely modifies its electronic and steric properties, distinguishing it from other benzophenone derivatives.
Properties
IUPAC Name |
(4-methylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-8-16(9-7-15)19(21)18-5-3-2-4-17(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQORBKHVXBKMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643522 | |
| Record name | (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-93-4 | |
| Record name | Methanone, (4-methylphenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-2-morpholinomethyl benzophenone typically involves the reaction of 4-methylbenzophenone with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 4’-Methyl-2-morpholinomethyl benzophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Methyl-2-morpholinomethyl benzophenone may yield oxidized derivatives, while reduction may produce reduced derivatives with different functional groups .
Scientific Research Applications
4’-Methyl-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methyl-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on benzophenone derivatives critically influence their molecular weight, solubility, and reactivity. Below is a comparative analysis:
Table 1: Key Properties of Selected Benzophenone Derivatives
*Calculated based on formula C19H21NO2 (morpholine moiety: C4H9NO).
Key Observations:
- Morpholinomethyl vs. However, halogen substituents (Br, F) increase molecular weight and lipophilicity, reducing aqueous solubility .
- Acryloyloxy Group (): This reactive ester group enables UV-induced crosslinking in polymers, a property absent in morpholinomethyl derivatives .
Biological Activity
4'-Methyl-2-morpholinomethyl benzophenone (CAS No. 898749-93-4) is a compound of significant interest in organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzophenone core with a methyl group at the para position and a morpholinomethyl group at the second position. Its molecular formula is , with a molecular weight of 295.38 g/mol. The presence of the morpholine ring enhances its solubility and interaction with biological systems.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-methylbenzophenone with morpholine, often employing the Suzuki–Miyaura coupling reaction. This method is favored for its ability to form carbon-carbon bonds efficiently under mild conditions, leading to high yields and selectivity in product formation.
Table 1: Synthesis Overview
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Suzuki–Miyaura Coupling | 4-Methylbenzophenone, Morpholine | Palladium catalyst, Mild heat | High |
| Oxidation | Potassium permanganate | Aqueous solution | Variable |
| Reduction | Lithium aluminum hydride | Anhydrous conditions | Variable |
Biological Activity
Research indicates that this compound exhibits potential interactions with various biomolecules, suggesting pharmacological properties that warrant further investigation. Notably, its mechanism of action may involve binding to specific enzymes or receptors, thereby influencing cellular processes.
The compound's biological activity is hypothesized to stem from its ability to interact with key molecular targets involved in various pathways:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of presenilin proteins, which are implicated in Alzheimer's disease. This suggests that this compound may also exhibit neuroprotective effects through similar mechanisms .
- Radical Generation : As a photoinitiator, it can generate radicals upon exposure to light, which may influence cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of benzophenone derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
